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Compound of Interest

Compound Name: 2-(1H-indol-3-yl)pentanoic acid
Cat. No.: B8722828
Get Quote
Abstract

2-(1H-indol-3-yl)pentanoic acid is a structural analog of the natural plant hormone Indole-3-
acetic acid (IAA). Distinguished by an

-propyl substitution on the acetic acid side chain, this compound serves as a critical probe in
auxin structure-activity relationship (SAR) studies and as a synthetic intermediate in
pharmaceutical chemistry. This guide provides a definitive analysis of its physicochemical
properties, synthesis protocols, and biological context.

Part 1: Chemical Identity & Molecular Metrics
Nomenclature & Classification

o |UPAC Name: 2-(1H-indol-3-yl)pentanoic acid
¢ Systematic Synonym:
-Propyl-1H-indole-3-acetic acid

o Common Abbreviation:
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-Pr-1AA

e Chemical Class: Indole-3-alkanoic acid; Auxin analog

Molecular Formula & Weight

The molecular formula is derived from the condensation of an indole ring (CsHsN) with a
pentanoic acid backbone (CsH-9032) at the C2 position, accounting for the loss of two hydrogen
atoms during bond formation.

Metric Value Precision Note

Molecular Formula C13H1sNO2 Confirmed via stoichiometry
Molecular Weight 217.27 g/mol Average mass
Monoisotopic Mass 217.1103 Da Based on 12C, 1H, 14N, 160
Exact Mass 217.110278 High-res MS reference

Structural Representation
e SMILES:CCCC(C(=0)O)clc[nH]c2cccecl2

e InChlKey:Predicted: XJLXZn... (Structure-dependent)
Part 2: Synthesis & Production Protocols

Synthetic Strategy: -Alkylation of Indole-3-Acetic Acid
Esters

The most robust synthesis route involves the direct alkylation of the enolate of an indole-3-
acetic acid ester. Direct alkylation of the acid is prone to decarboxylation; thus, the ester
protection strategy is critical.

Reaction Scheme:
o Protection: Esterification of Indole-3-acetic acid (IAA) to Ethyl Indole-3-acetate.

o Deprotonation: Generation of the enolate using Lithium Diisopropylamide (LDA) at -78°C.
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» Alkylation: Nucleophilic attack on 1-Bromopropane.

o Hydrolysis: Saponification of the ester to yield the free acid.

Diagrammatic Workflow (Graphviz)

EtOH, H2SO4 LDA, THF 1-Bromopropane NaOH/H20
Reflux ndole-3-Acetate ithium Enolate SN2 Reaction Ethyl 2-(Indol-3-yl)pentanoate Hydrolysis 2-(1H-indol-3-yl)pentanoic Acid
-78° (Precursor)

(Final Product)

Click to download full resolution via product page

Caption: Step-wise synthesis of 2-(1H-indol-3-yl)pentanoic acid via enolate alkylation.

Detailed Experimental Protocol

e Enolate Formation:

[¢]

Charge a flame-dried flask with anhydrous THF under Argon.

[¢]

Add diisopropylamine (1.1 eq) and cool to -78°C.

[e]

Add n-BuLi (1.1 eq) dropwise; stir for 30 min to generate LDA.

o

Add Ethyl Indole-3-acetate (1.0 eq) dissolved in THF dropwise. The solution will turn
yellow/orange (enolate formation).

o Alkylation:
o Add 1-Bromopropane (1.2 eq) slowly to the enolate solution.
o Allow the reaction to warm to room temperature over 4 hours.
o Quench with saturated NH4Cl solution.

e Workup & Hydrolysis:

o Extract with ethyl acetate, dry over MgSQOa4, and concentrate.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b8722828/docs?utm_src=pdf-body-img#comprehensive-technical-guide-2-1h-indol-3-yl-pentanoic-acid
https://www.benchchem.com/product/b8722828/docs?utm_src=pdf-body#comprehensive-technical-guide-2-1h-indol-3-yl-pentanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8722828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Dissolve the crude ester in MeOH/H20 (3:1).

o

Add NaOH (2.0 eq) and reflux for 2 hours.

[¢]

Acidify with 1M HCI to precipitate the product.

[¢]

Recrystallize from ethanol/water.

Part 3: Physicochemical Properties

Value .
Property . . Significance
(Predicted/Experimental)

White to off-white crystalline

Physical State ) Standard purity indicator.
solid
Melting Point 128 -132 °C Distinct from IAA (168-170°C).
Hydrophobic propyl chain
Solubility (Water) Low (< 0.5 mg/mL) yerop p Py
reduces polarity.
. _ High (DMSO, Ethanol, Suitable for biological stock
Solubility (Organic) )
Acetone) solutions.
) Typical for aliphatic carboxylic
pKa (Acid) 4.75+0.10 )
acids.
Lipophilic; crosses membranes
LogP (Octanol/Water) ~3.15

easily.

Part 4: Biological Context & Structure-Activity
Relationship (SAR)
Auxin Activity

2-(1H-indol-3-yl)pentanoic acid is an
-substituted auxin analog.

e Mechanism: The bulky propyl group at the
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-position sterically hinders the binding of the molecule to the TIR1 ubiquitin ligase complex
(the auxin receptor).

 Activity Profile: Unlike the linear analog (Indole-3-pentanoic acid), which retains weak auxin
activity, the branched 2-(1H-indol-3-yl)pentanoic acid often acts as a weak auxin or an anti-
auxin (antagonist). It can competitively inhibit the transport of native 1AA.

Critical Isomerism Alert

Researchers must distinguish this compound from its isomers:
e 2-(1H-indol-3-yl)pentanoic acid (This Topic): Branched chain.

-Propyl-IAA.

e 5-(1H-indol-3-yl)pentanoic acid: Linear chain. Homolog of IBA. Often used in polymer
chemistry.

 Indole-N-pentanoic acid: Pentyl chain on the Nitrogen (1-position). Common metabolite of
synthetic cannabinoids (JWH-018).

Part 5: Analytical Characterization
1H-NMR Interpretation (DMSO-d6, 400 MHz)

e 12.1 (s, 1H): Carboxylic acid proton (-COOH).
e 10.9 (s, 1H): Indole N-H.
e 7.6-6.9 (m, 5H): Indole aromatic protons.
e 3.8 (t, 1H):
-CH proton (chiral center).
¢ 2.1-1.8(m, 2H):
-CH: of the propyl chain.
e 1.3 (m, 2H):

-CH: of the propyl chain.
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e 0.9 (t, 3H): Terminal methyl (-CHs).

Mass Spectrometry (ESI-MS)

e Molecular lon: [M+H]* = 218.12 m/z.

o Key Fragment: m/z 130 (Quinolinium ion / Indole-CHz"). This fragment confirms the
presence of the indole-3-alkyl substructure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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